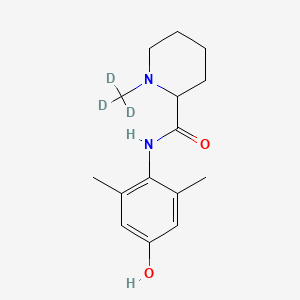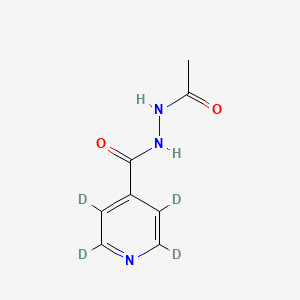
Acétyl Isoniazide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl Isoniazid-d4 is a stable isotope labelled compound . It is a derivative of Isoniazid, which is a synthetic antimicrobial and one of the most important first-line drugs used in the treatment of tuberculosis .
Synthesis Analysis
Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . A new series of isoniazid–pyrimidine conjugates were synthesized in good yields .Molecular Structure Analysis
The chemical formula of Acetyl Isoniazid-d4 is C9H8D4N3O2, and its molecular weight is 211.24 g/mol . It is a white crystalline powder .Chemical Reactions Analysis
The antimicrobial activity of Isoniazid is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect .Physical and Chemical Properties Analysis
Acetyl Isoniazid-d4 is a white crystalline powder that is soluble in water and ethanol . Carboxyl-containing metabolites (CCMs) account for an important proportion of the metabolome, but because of the diversity of physical and chemical properties of CCMs in biological samples, traditional liquid chromatography .Applications De Recherche Scientifique
Pharmacocinétique et surveillance thérapeutique des médicaments
L'acétyl Isoniazide-d4 est un outil puissant pour comprendre la pharmacocinétique de l'INH et de ses métabolites. Les chercheurs utilisent des méthodes LC-MS/MS pour quantifier les concentrations plasmatiques d'INH, d'acétylisoniazide et d'acide isonicotinique. La technique permet également de déterminer l'hydrazine et l'acétylhydrazine après dérivatisation à l'aide de p-tolualdéhyde . En analysant les niveaux de médicaments chez les patients, les cliniciens peuvent optimiser les schémas posologiques et surveiller l'efficacité du traitement.
Études de biodisponibilité
Comprendre la biodisponibilité de l'INH et de ses métabolites est crucial pour l'efficacité du traitement. L'this compound contribue aux études de biodisponibilité, fournissant des données sur l'absorption, la distribution et l'élimination des médicaments. Les chercheurs étudient les facteurs qui influencent la biodisponibilité des médicaments, tels que la prise alimentaire ou les médicaments concomitants.
En résumé, l'this compound joue un rôle essentiel dans l'avancement de la thérapie de la tuberculose, de la médecine personnalisée et de la sécurité des médicaments. Ses applications couvrent la pharmacocinétique, la génétique, l'évaluation de l'hépatotoxicité et la modélisation basée sur la population. Les chercheurs continuent d'explorer son potentiel dans ces domaines divers . 🌟
Mécanisme D'action
Target of Action
Acetyl Isoniazid-d4, a derivative of Isoniazid, primarily targets organisms of the genus Mycobacterium, specifically Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium kansasii . These organisms are the causative agents of tuberculosis, a serious infectious disease. The drug’s high specificity makes it ineffective against other microorganisms .
Mode of Action
Acetyl Isoniazid-d4, like Isoniazid, is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction leads to significant changes in the targeted organisms, disrupting their normal functions and leading to their eventual death.
Biochemical Pathways
The primary biochemical pathway affected by Acetyl Isoniazid-d4 involves the inhibition of mycolic acid synthesis, which interferes with cell wall synthesis . This disruption leads to a bactericidal effect, killing the bacteria. Additionally, Acetyl Isoniazid-d4 disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Pharmacokinetics
The pharmacokinetics of Acetyl Isoniazid-d4, similar to Isoniazid, involves its metabolism to acetyl isoniazid by N-acetyl transferase 2 (NAT2) . The acetyl isoniazid produced in this pathway is then hydrolyzed by amidase to acetyl hydrazine . These processes play a crucial role in determining the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which in turn impact its bioavailability .
Result of Action
The molecular and cellular effects of Acetyl Isoniazid-d4’s action primarily involve the disruption of the targeted organisms’ normal functions. By inhibiting mycolic acid synthesis and disrupting various metabolic processes, the drug causes significant damage to the bacteria, leading to their death .
Action Environment
The action, efficacy, and stability of Acetyl Isoniazid-d4 can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as NAT2, can affect the metabolism and activation of the drug . Additionally, patient non-compliance to existing drug regimens can result in the emergence of drug-resistant strains, affecting the drug’s efficacy .
Analyse Biochimique
Biochemical Properties
Acetyl Isoniazid-d4 interacts with various enzymes and proteins in biochemical reactions. The primary metabolic pathway for Isoniazid, the parent compound of Acetyl Isoniazid-d4, involves its transformation into Acetyl Isoniazid by N-acetyltransferase 2 (NAT2) . This acetylation process reduces the therapeutic effectiveness of Isoniazid .
Cellular Effects
Acetyl Isoniazid-d4, like Isoniazid, may have significant effects on various types of cells and cellular processes. Isoniazid and its metabolites are associated with hepatotoxicity and treatment outcomes in patients who receive antituberculosis therapy
Molecular Mechanism
The molecular mechanism of Acetyl Isoniazid-d4 is closely related to that of Isoniazid. Isoniazid is a prodrug activated by the intracellular KatG enzyme of Mycobacterium tuberculosis. The activated drug hinders cell wall biosynthesis by inhibiting the InhA protein . Acetylation of Isoniazid by NAT2 to form Acetyl Isoniazid is a key step in its metabolic pathway .
Temporal Effects in Laboratory Settings
Methods have been developed for the simultaneous quantification of Isoniazid and its metabolites, including Acetyl Isoniazid, in plasma samples .
Dosage Effects in Animal Models
The effects of Acetyl Isoniazid-d4 at different dosages in animal models have not been extensively studied. Research on Isoniazid has shown that its plasma concentrations can influence treatment outcomes .
Metabolic Pathways
Acetyl Isoniazid-d4 is involved in the metabolic pathways of Isoniazid. Isoniazid is primarily metabolized into Acetyl Isoniazid by NAT2 . A portion of Acetyl Isoniazid is further converted to acetylhydrazine by amidase-catalyzed hydrolysis .
Transport and Distribution
The transport and distribution of Acetyl Isoniazid-d4 within cells and tissues are not well-documented. The transport and distribution of Isoniazid, the parent compound, have been studied. Isoniazid and its metabolites are potentially associated with hepatotoxicity and treatment outcomes in patients who receive antituberculosis therapy .
Subcellular Localization
The acetylation of proteins, a process similar to the formation of Acetyl Isoniazid-d4 from Isoniazid, can affect protein functions through diverse mechanisms, including regulating protein stability, enzymatic activity, subcellular localization, and crosstalk with other post-translational modifications .
Propriétés
IUPAC Name |
N'-acetyl-2,3,5,6-tetradeuteriopyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBGNAKQQUWBQV-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)NNC(=O)C)[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Methano-2H-cyclopenta[c]pyridin-4(3H)-one,hexahydro-(9CI)](/img/no-structure.png)
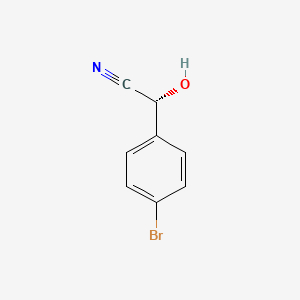
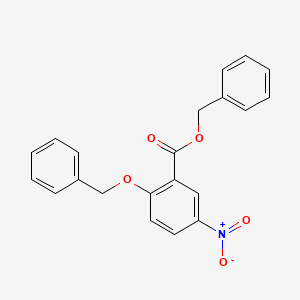

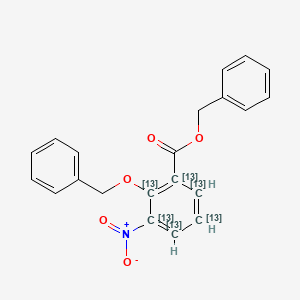
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)

![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)
![N-Acetyl-D-[15N]glucosamine](/img/structure/B583417.png)
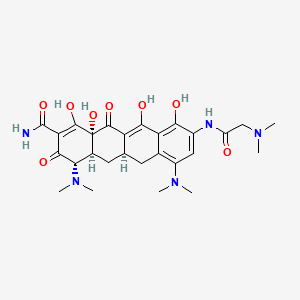
![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)
